molecular formula C20H18ClF3N6OS B2732655 2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1226454-28-9

2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2732655
CAS No.: 1226454-28-9
M. Wt: 482.91
InChI Key: MBYHZODGZOGYCM-UHFFFAOYSA-N
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Description

2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H18ClF3N6OS and its molecular weight is 482.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactions

The synthesis of complex heterocyclic compounds often involves the reaction of intermediate compounds with active halogen-containing compounds or diazonium salts to produce derivatives with potential biological activities. For instance, compounds have been synthesized from amino-substituted benzothiazoles and chloropyridine-carboxylic acids through reactions leading to the formation of pyridine, thiazole, and triazine derivatives. These synthetic routes involve condensation, cyclization, and coupling reactions under various conditions, contributing to the structural diversity and potential functional applications of these compounds (Patel, Agravat, & Shaikh, 2011).

Antimicrobial and Antiviral Activities

Several studies focus on evaluating the antimicrobial and antiviral activities of heterocyclic compounds. For example, compounds synthesized from piperazine derivatives have been assessed for their activity against a range of bacteria and fungi, showing variable and modest activities. These studies highlight the potential of such compounds in developing new antimicrobial agents with specific mechanisms of action (Patel, Kumari, & Patel, 2012).

Anticancer Activities

The exploration of heterocyclic compounds for anticancer activities is another significant area of research. Derivatives synthesized from key intermediates, such as piperazine-2,6-dione, have been evaluated for their anticancer activity across various cancer cell lines. These studies are crucial for identifying compounds with potential efficacy in cancer treatment (Kumar, Kumar, Roy, & Sondhi, 2013).

Molecular Interaction Studies

Investigations into the molecular interactions of these compounds with biological targets, such as receptors, provide insights into their potential therapeutic applications. Molecular modeling and conformational analysis help in understanding the binding interactions and activity profiles of these compounds, laying the groundwork for the development of drugs with improved specificity and efficacy (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Properties

IUPAC Name

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N6OS/c21-14-2-3-16(25-11-14)28-19-27-15(12-32-19)9-18(31)30-7-5-29(6-8-30)17-4-1-13(10-26-17)20(22,23)24/h1-4,10-12H,5-9H2,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYHZODGZOGYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.